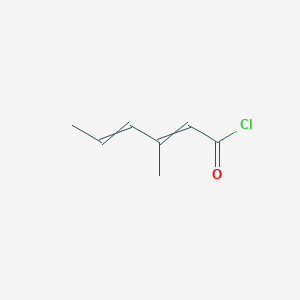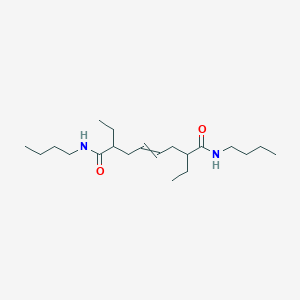
1-Amino-7-nitrofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-7-nitrofluorene is an aromatic amine and nitro compound with the molecular formula C13H10N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 1-position and a nitro group at the 7-position on the fluorene ring
Métodos De Preparación
1-Amino-7-nitrofluorene can be synthesized through several methods. One common synthetic route involves the nitration of fluorene to produce 7-nitrofluorene, followed by the reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrazine and a hydrogenation catalyst such as palladium, platinum, nickel, iron, or ruthenium . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-efficiency.
Análisis De Reacciones Químicas
1-Amino-7-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, forming 1,7-diaminofluorene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and nitro groups influence the reactivity and orientation of the substitution. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrazine, and hydrogenation catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-7-nitrofluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-7-nitrofluorene involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can cause mutations and disrupt normal cellular processes, contributing to its mutagenic and carcinogenic properties . The molecular targets and pathways involved include DNA repair enzymes and cellular signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
1-Amino-7-nitrofluorene can be compared with other nitroaromatic compounds, such as:
2-Amino-7-nitrofluorene: Similar in structure but with the amino group at the 2-position.
4-Amino-3-nitrobiphenyl: Another nitroaromatic compound with different substitution patterns.
1-Amino-4-nitronaphthalene: A naphthalene derivative with similar functional groups. These compounds share similar chemical properties but differ in their reactivity, biological effects, and applications.
Propiedades
Número CAS |
65817-53-0 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
7-nitro-9H-fluoren-1-amine |
InChI |
InChI=1S/C13H10N2O2/c14-13-3-1-2-11-10-5-4-9(15(16)17)6-8(10)7-12(11)13/h1-6H,7,14H2 |
Clave InChI |
MDJSMOFUBKLREW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)









